molecular formula C21H21ClN2O2S B11654991 (3-Chloro-1-benzothiophen-2-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

(3-Chloro-1-benzothiophen-2-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11654991
M. Wt: 400.9 g/mol
InChI Key: HZVVEXYKGSTOOU-UHFFFAOYSA-N
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Description

1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-(2-ethoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzothiophene ring substituted with a chlorine atom and a carbonyl group, as well as an ethoxyphenyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(3-chloro-1-benzothiophene-2-carbonyl)-4-(2-ethoxyphenyl)piperazine typically involves multiple steps, including the formation of the benzothiophene ring, chlorination, and subsequent coupling with piperazine. Here is a general outline of the synthetic route:

    Formation of Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-chlorobenzene and thiourea, under acidic conditions.

    Chlorination: The benzothiophene ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Coupling with Piperazine: The chlorinated benzothiophene is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to break down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-1-benzothiophene-2-carbonyl)-4-(2-ethoxyphenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular processes. The exact pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-(2-ethoxyphenyl)piperazine can be compared with other piperazine derivatives and benzothiophene-containing compounds. Similar compounds include:

    1-(3-Bromo-1-benzothiophene-2-carbonyl)-4-(2-ethoxyphenyl)piperazine: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-(2-methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-(2-phenyl)piperazine: Similar structure but without the ethoxy group.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H21ClN2O2S/c1-2-26-17-9-5-4-8-16(17)23-11-13-24(14-12-23)21(25)20-19(22)15-7-3-6-10-18(15)27-20/h3-10H,2,11-14H2,1H3

InChI Key

HZVVEXYKGSTOOU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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